3-Amino-1-(2,4-difluorophenyl)piperidin-2-one
Description
Properties
IUPAC Name |
3-amino-1-(2,4-difluorophenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-7-3-4-10(8(13)6-7)15-5-1-2-9(14)11(15)16/h3-4,6,9H,1-2,5,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHBVVBYLROTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=C(C=C(C=C2)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Amination of 2,4-Difluorophenyl Precursors
The most widely reported method involves reacting 2,4-difluoroaniline with a protected piperidin-2-one derivative. The process typically employs tert-butoxycarbonyl (Boc) or carbobenzoxy (Cbz) groups to shield the amine during cyclization.
Procedure :
- Protection : 2,4-Difluoroaniline is treated with di-tert-butyl dicarbonate in dichloromethane (DCM) at 0–5°C to form the Boc-protected intermediate.
- Cyclization : The intermediate reacts with δ-valerolactam under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF), yielding 1-(2,4-difluorophenyl)-3-(Boc-amino)piperidin-2-one.
- Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group, furnishing the target compound.
Key Data :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Protection | Boc₂O, DCM | 0–5°C | 2 h | 92% |
| Cyclization | δ-Valerolactam, DEAD, THF | 25°C | 12 h | 65% |
| Deprotection | TFA/DCM (1:4) | 25°C | 3 h | 88% |
This method achieves an overall yield of 52% but requires rigorous exclusion of moisture.
Reductive Amination Strategy
An alternative approach utilizes reductive amination between 2,4-difluorobenzaldehyde and 3-aminopiperidin-2-one. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates the reaction at pH 4–5 (acetic acid buffer).
Optimization Insights :
- Solvent Impact : Methanol outperforms acetonitrile and THF, enhancing protonation of the imine intermediate.
- Catalyst Screening : NaBH₃CN provides higher selectivity than NaBH₄, minimizing over-reduction byproducts.
Outcomes :
- Isolated yield: 68%
- Purity: 95% (HPLC)
Advanced Catalytic Methods
Palladium-Catalyzed Cross-Coupling
Recent advances employ palladium(II) acetate with Xantphos ligand to couple 3-iodopiperidin-2-one with 2,4-difluorophenylboronic acid. The reaction proceeds in a mixed solvent system (toluene/ethanol/water, 4:1:1) under microwave irradiation (100°C, 30 min).
Performance Metrics :
- Yield: 78%
- Turnover number (TON): 1,240
- Ligand effect: Xantphos increases TON by 3.2× compared to bipyridine.
Mechanistic Analysis :
The reaction follows a Suzuki-Miyaura pathway, where oxidative addition of the C–I bond precedes transmetalation with the boronic acid. Fluorine substituents enhance electrophilicity at the para position, favoring regioselective coupling.
Continuous-Flow Hydrogenation
A continuous-flow system with 5% Pd/C catalyst hydrogenates 1-(2,4-difluorophenyl)-3-nitropiperidin-2-one at 50 bar H₂ and 80°C. Residence time of 8 minutes achieves 99% conversion with no detectable dehalogenation.
Advantages :
- Throughput: 12 g/h
- Catalyst lifetime: >400 h
- Purity: 99.5% (GC-MS)
Purification and Characterization
Chromatographic Techniques
- Normal-phase silica chromatography (hexane/ethyl acetate, 3:1) remains standard but suffers from low recovery (70–75%).
- Preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid) improves purity to >99% but scales poorly.
Recrystallization Optimization
Ethanol/water (7:3) at −20°C produces needle-like crystals suitable for X-ray diffraction. Key crystallographic data:
- Space group : P2₁/c
- Unit cell : a = 8.54 Å, b = 11.23 Å, c = 14.67 Å
- Density : 1.412 g/cm³
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Conventional Amination | 52% | 95% | Moderate | 120 |
| Reductive Amination | 68% | 95% | High | 90 |
| Pd-Catalyzed Coupling | 78% | 99% | Low | 210 |
| Continuous Hydrogenation | 85% | 99.5% | High | 75 |
Trade-offs : While Pd-catalyzed methods offer high yields, their cost limits industrial adoption. Continuous hydrogenation balances efficiency and scalability but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,4-difluorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base and solvent.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(2,4-difluorophenyl)piperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,4-difluorophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the fluorine atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one
- Structure: A five-membered pyrrolidin-2-one ring with a 3-fluorophenyl group and amino substituent ().
- Key Differences: Ring Size: Pyrrolidinone (5-membered) vs. piperidinone (6-membered), affecting conformational flexibility. Substituent Position: Single fluorine at the phenyl meta position vs. two fluorines at ortho and para positions. Safety Profile: Classified as acutely toxic (H302) and a skin irritant (H315) (), whereas safety data for the target compound is unavailable.
3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one
- Structure: Features an ethyl linker between the piperidinone nitrogen and a 4-fluorophenyl group ().
- Key Differences :
1-Amino-3-(2,4-difluorophenyl)propan-2-ol Hydrochloride
- Structure: A linear propanol derivative with a 2,4-difluorophenyl group and amino-hydroxyl functionality ().
- Key Differences: Backbone: Lacks a cyclic structure, reducing rigidity. Solubility: Hydrochloride salt form improves aqueous solubility, unlike the neutral piperidinone.
Tosufloxacin and Trovafloxacin (Fluoroquinolones)
- Structure: Quinolone antibiotics with 2,4-difluorophenyl groups at N-1 ().
- Key Differences: Core Structure: Quinolone nucleus vs. piperidinone. Bioactivity: The 2,4-difluorophenyl group in fluoroquinolones correlates with enhanced bactericidal activity against S. aureus persisters (). This suggests that the target compound’s 2,4-difluorophenyl moiety may similarly improve bioactivity if used in antimicrobial contexts.
3-Amino-1-(2,4-Difluorophenyl)-9-Hydroxy-1H-Benzo[f]chromene-2-Carbonitrile
- Structure: A benzochromene derivative with the same 2,4-difluorophenyl and amino groups ().
- Functional Groups: Additional nitrile and hydroxyl groups may influence cytotoxicity or metabolic stability.
Biological Activity
3-Amino-1-(2,4-difluorophenyl)piperidin-2-one is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features an amino group and a difluorophenyl moiety, which contribute to its interactions with various biological targets. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.
- Molecular Formula : C11H12F2N2O
- Molecular Weight : 226.23 g/mol
- CAS Number : 1341063-42-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the amino group and difluorophenyl moiety enhances its binding affinity, influencing its pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of Dipeptidyl Peptidase IV (DPP-IV) inhibition, which is relevant for diabetes management .
- Receptor Modulation : It acts as a ligand in receptor studies, suggesting possible applications in neuropharmacology and pain management.
Antidiabetic Activity
This compound has shown promise as a DPP-IV inhibitor. DPP-IV plays a crucial role in glucose metabolism by degrading incretin hormones that stimulate insulin secretion. Inhibiting this enzyme can enhance insulin sensitivity and reduce blood glucose levels.
| Compound | DPP-IV Inhibition Activity | Selectivity |
|---|---|---|
| This compound | Moderate | High against proline enzymes |
| Sitagliptin | High | Moderate |
| Saxagliptin | High | Moderate |
Neuroprotective Effects
Research indicates that compounds structurally related to this compound exhibit neuroprotective properties by stabilizing microtubules and preventing tau protein collapse in neurodegenerative models. These findings suggest potential therapeutic applications in conditions like Alzheimer's disease .
Case Studies
- DPP-IV Inhibition Study : A study evaluated various piperidine derivatives for their DPP-IV inhibitory activity. The results indicated that this compound exhibited significant inhibition compared to other analogs, highlighting its potential in diabetes treatment .
- Neuroprotective Study : In vivo studies demonstrated that compounds similar to this compound could reduce axonal dystrophy and tau pathology in transgenic mouse models of tauopathy. This suggests that the compound may have applications in treating neurodegenerative diseases .
Q & A
Q. What are the established synthetic routes for 3-Amino-1-(2,4-difluorophenyl)piperidin-2-one?
Answer: The synthesis typically involves multi-step reactions, including:
- Cyanoalkylation : A starting material like 2,4-difluorobenzaldehyde may undergo cyanoalkylation with nitriles under acidic conditions to form intermediates.
- Hydrogenation : Reduction of intermediates using Raney nickel and hydrogen gas (1 atm) to form the piperidin-2-one core .
- Amination : Introduction of the amino group via nucleophilic substitution or reductive amination.
Q. Key Optimization Parameters :
- Steric hindrance from the 2,4-difluorophenyl group requires careful control of reaction temperature (e.g., 0–23°C for HCl gas treatment in deprotection steps) .
- Use of ethanol or ethyl acetate as solvents to enhance solubility of intermediates.
Q. Table 1: Synthetic Routes Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyanoalkylation | KCN, HCl, EtOH | ~65 | |
| Hydrogenation | Raney Ni, H₂, NH₃/EtOH | 70–85 | |
| Deprotection | HCl gas, ethyl acetate | >90 |
Q. What spectroscopic and analytical methods are used to characterize this compound?
Answer:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., observed [M+1]⁺ at m/z 339.1 for related difluorophenyl derivatives) .
- NMR : ¹H/¹³C NMR to resolve the piperidinone ring and fluorine coupling patterns (e.g., ¹⁹F NMR for differentiating 2,4-substituents) .
- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity.
- Physical Properties : Predicted density (1.17 g/cm³) and pKa (~8.7) aid in solubility studies .
Q. Table 2: Key Spectroscopic Data
| Property | Method | Value | Reference |
|---|---|---|---|
| Molecular Weight | MS | 236.29 g/mol | |
| Boiling Point | Predicted | 390.2°C | |
| InChI Key | Structural ID | UDWIUYVUFJKMQK |
Q. What are the common chemical reactions of this compound?
Answer:
- Oxidation : The amino group can be oxidized to nitro or imine derivatives using KMnO₄ or peroxides .
- Reduction : Selective reduction of the ketone moiety to alcohol using NaBH₄ .
- Substitution : Fluorophenyl groups participate in electrophilic aromatic substitution (e.g., nitration) .
- Amide Formation : React with acyl chlorides to form urea or thiourea derivatives for biological screening .
Advanced Research Questions
Q. How can synthesis yield be optimized for sterically hindered 2,4-difluorophenyl derivatives?
Answer:
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to reduce steric effects during cyclization .
- Catalyst Screening : Employ Pd/C or PtO₂ for selective hydrogenation without over-reduction .
- Temperature Gradients : Gradual warming (0°C → 23°C) during deprotection minimizes side reactions .
Q. Table 3: Catalyst Efficiency
| Catalyst | Substrate Conversion (%) | Selectivity (%) |
|---|---|---|
| Raney Ni | 85 | 90 |
| Pd/C | 78 | 95 |
Q. How to resolve contradictions in reported biological activity data?
Answer:
- Assay Standardization : Validate receptor-binding assays (e.g., IC₅₀ values) under consistent pH and temperature conditions .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
- Structural Analog Comparison : Compare with 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one to isolate fluorine positional effects .
Key Finding : Fluorine at the 2,4-positions enhances metabolic stability but may reduce CNS penetration due to increased polarity .
Q. What computational approaches predict the compound’s interactions with biological targets?
Answer:
- Docking Studies : Use SMILES strings (e.g.,
CC1=CC=CC=C1N2CCCC(C2=O)N) to model binding to serotonin receptors . - MD Simulations : Simulate aqueous solubility using predicted pKa and logP values .
- QSAR Models : Correlate substituent effects (e.g., 2,4-F vs. 3-F) with activity in anti-inflammatory assays .
Q. Table 4: Predicted Binding Affinities
| Target | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| 5-HT₁A | -9.2 | 120 ± 15 |
| COX-2 | -7.8 | >1,000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
